molecular formula C9H8N2 B1432894 6-vinyl-1H-indazole CAS No. 1426422-12-9

6-vinyl-1H-indazole

Cat. No.: B1432894
CAS No.: 1426422-12-9
M. Wt: 144.17 g/mol
InChI Key: WKBYYFRAAIRKQR-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in modern chemical research. nih.govaustinpublishinggroup.com Its derivatives are the subject of extensive studies due to their wide-ranging biological and pharmaceutical activities. researchgate.net Compounds containing the indazole nucleus have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. ontosight.ai This has led to considerable interest in developing novel indazole-based therapeutic agents. nih.gov The versatility of the indazole ring system also extends to materials science, where its derivatives are explored for their unique photophysical properties. benthamdirect.com

Structural Features and Electronic Properties of the Indazole Nucleus

The indazole structure is characterized by a 10π electron aromatic system, which imparts it with distinct electronic and chemical properties. researchgate.net The distribution of electrons within the fused rings influences its reactivity and binding affinity with biological targets. rasayanjournal.co.in

A key feature of the indazole nucleus is annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to the formation of 1H- and 2H-indazole tautomers. nih.govsci-hub.se Theoretical and experimental studies have shown that the 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.govsci-hub.seresearchgate.net This predominance of the 1H-tautomer is attributed to its benzenoid structure, which is energetically favored over the quinonoid structure of the 2H-tautomer. sci-hub.seresearchgate.net The energy difference between these tautomers has been a subject of in-depth theoretical investigation. researchgate.netnih.gov

The reactivity of the indazole core is significantly influenced by the nature and position of its substituents. beilstein-journals.orgbeilstein-journals.org Electron-withdrawing or electron-donating groups can alter the electron density of the ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack. acs.org For instance, the regioselectivity of N-alkylation, a common reaction for functionalizing indazoles, is highly dependent on the substituents present on the indazole ring. beilstein-journals.orgresearchgate.net The introduction of different functional groups at various positions is a key strategy for modulating the biological activity and physical properties of indazole derivatives. ontosight.airasayanjournal.co.in

Annular Tautomerism in 1H- and 2H-Indazoles: Theoretical and Experimental Considerations

Rationale for Research Focus on 6-Vinyl-1H-Indazole

The vinyl group at the 6-position of the 1H-indazole ring is a highly reactive functional group, making this compound a valuable building block in organic synthesis. ontosight.ai This vinyl moiety can readily undergo a variety of chemical transformations, including polymerization and cross-coupling reactions. ontosight.aitandfonline.com The ability of vinyl-substituted heterocycles to polymerize opens up avenues for the development of novel polymers with potentially useful thermal and electronic properties. doi.org Furthermore, the vinyl group serves as a handle for introducing additional complexity to the molecule through reactions like Michael additions. thieme-connect.comresearchgate.net

This compound is a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. mdpi.com For example, it can be derived from precursors like 6-bromo-1H-indazole through palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reaction. mdpi.combeilstein-journals.orgrsc.org The synthesis of certain kinase inhibitors and other pharmacologically active compounds often involves the use of vinyl-substituted indazoles as key synthetic intermediates. chemicalbook.comgoogle.com The strategic placement of the vinyl group allows for its conversion into other functional groups, facilitating the construction of intricate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYYFRAAIRKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Vinyl 1h Indazole and Its Derivatives

Strategies for Indazole Ring Construction

The primary approaches to building the indazole ring involve the formation of the pyrazole (B372694) portion fused to a benzene (B151609) ring. These methods can be broadly categorized into cyclization reactions of acyclic precursors and transition-metal-catalyzed cyclization processes.

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of a key N-N bond and subsequent or concurrent ring closure.

The reaction of hydrazine (B178648) derivatives with suitably substituted aromatic compounds is a fundamental and widely used method for constructing the indazole ring. These reactions often proceed via a hydrazone intermediate, which then undergoes cyclization.

One straightforward methodology involves the condensation of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine hydrate (B1144303) or phenylhydrazine. bibliomed.org The use of a silica-supported polyphosphoric acid (PPA-SiO2) catalyst has been shown to improve reaction yields to 88-90%. bibliomed.org This heterogeneous catalyst is reusable and cost-effective. bibliomed.org Similarly, reacting salicylaldehydes with an excess of hydrazine hydrochloride in refluxing ethanol (B145695) can produce indazoles. lookchem.com The presence of the ortho-hydroxy group is crucial for the cyclization to occur under these acidic conditions. lookchem.com

Another powerful approach is the [3+2] annulation of arynes with hydrazones. acs.orgorganic-chemistry.org This method can produce a variety of indazoles under mild conditions. acs.orgorganic-chemistry.org For instance, N-tosylhydrazones react with arynes, generated in situ from sources like o-(trimethylsilyl)aryl triflates, to afford 3-substituted indazoles. organic-chemistry.org This reaction is believed to proceed through the formation of a diazo compound intermediate followed by a 1,3-dipolar cycloaddition. organic-chemistry.org The reactions can accommodate aryl and vinyl groups, making this route potentially applicable for the synthesis of vinyl-substituted indazoles. acs.orgacs.org

Table 1: Synthesis of Indazoles from Hydrazines and Hydrazones

Starting Materials Reagents/Catalyst Product Type Yield Reference
2-Hydroxyacetophenones, Hydrazine Hydrate PPA-SiO2 Substituted Indazoles 88-90% bibliomed.org
Salicylaldehydes, Hydrazine Hydrochloride Ethanol (reflux) 1H-Indazoles N/A lookchem.com
Arynes, N-Tosylhydrazones CsF or KF, THF or MeCN 3-Substituted Indazoles Good organic-chemistry.orgacs.org
Arynes, N-Aryl/Alkylhydrazones Various 1,3-Disubstituted Indazoles Good acs.org

A specific method for the synthesis of 2,3-diaryl-2H-indazoles involves the copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos. nih.govrsc.org This reaction is typically performed at elevated temperatures (130 °C) using Cu(OAc)2 as a catalyst and O2 as an oxidant in a solvent like DMSO. nih.govrsc.org A key advantage of this method is that it does not require an external reductant, as the vinyl group serves as a formal innate reductant. rsc.org

The proposed mechanism begins with the reaction of the aniline (B41778) and nitroso compound to form an azo intermediate. rsc.org Subsequently, the vinyl group is oxidized, and an intramolecular SN-type reaction occurs where the azo nitrogen attacks, leading to C-N bond formation and the construction of the 2H-indazole framework. rsc.org This strategy directly employs a vinyl aniline precursor, highlighting a direct pathway to vinyl-functionalized indazole systems, albeit for the 2H-isomers. rsc.org

Table 2: Copper-Mediated Annulation for 2,3-Diaryl-2H-Indazole Synthesis

Substrate 1 Substrate 2 Catalyst/Conditions Product Yield Reference
2-(1-Phenylvinyl)aniline Nitrosobenzene Cu(OAc)2, O2, DMSO, 130 °C 2,3-Diphenyl-2H-indazole 60% rsc.org
2-(1-Arylvinyl)anilines Aryl Nitrosos Cu(OAc)2, O2, DMSO, 130 °C 2,3-Diaryl-2H-indazoles 45-65% rsc.org

Intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. These methods create the crucial N-N or C-N bond by activating a C-H bond on the aromatic ring.

A silver(I)-mediated intramolecular oxidative C–H amination has been developed for the construction of various 1H-indazoles. nih.govacs.orgnih.gov This process is efficient for synthesizing 3-substituted indazoles, including those with olefin groups, which are often difficult to prepare via other methods. acs.org The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org

Copper-promoted oxidative C-H amination of hydrazones also provides an efficient route to 1H-indazoles. researchgate.netresearchgate.net These reactions are characterized by mild conditions, operational simplicity, and the use of readily available reagents. researchgate.netresearchgate.net More recently, metal-free electrochemical methods have been reported for the synthesis of 1H-indazoles via intramolecular C-H/N-H coupling, offering a greener alternative. frontiersin.org

Table 3: Indazole Synthesis via Intramolecular Oxidative C-H Amination

Precursor Type Catalyst/Mediator Key Features Product Type Reference
Amidine Derivatives Ag(I) salts (e.g., AgNTf2) Tolerates olefin groups; SET mechanism 3-Substituted 1H-Indazoles nih.govacs.org
Hydrazones Cu(II) salts (e.g., Cu(OAc)2) Mild conditions; uses cleavable directing group 1H-Indazoles researchgate.netresearchgate.net
Amidine Derivatives Electrochemical (metal-free) Anodic oxidation; green chemistry 1H-Indazoles frontiersin.org

The formation and subsequent cyclization of a diazonium salt is a classic and effective strategy for indazole synthesis. This approach typically starts with an ortho-substituted aniline derivative.

One protocol involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives using diazotization reagents like sodium nitrite (B80452) (NaNO2). sioc-journal.cn This method is valued for its operational simplicity, mild conditions, and rapid reaction rates, with a diazonium salt being a key intermediate. sioc-journal.cn The diazotization of o-toluidine (B26562) with NaNO2, followed by ring closure, is a well-established route to the parent 1H-indazole. chemicalbook.comsci-hub.se This concept has been extended to o-alkynylanilines to access 3-substituted 1H-indazoles. chemicalbook.com

A metal-free approach using tert-butyl nitrite (TBN) has been developed for a cascade reaction involving diazotization, isomerization, and intramolecular C–N bond formation to yield C-3-substituted indazole hybrids. acs.orgnih.gov Another strategy involves the reaction between a diazonium salt and a diazo compound, which proceeds without any added catalyst to form a diazenium (B1233697) intermediate that cyclizes to give indazoles in excellent yields. nih.govacs.org

Table 4: Indazole Synthesis via Diazotization and Cyclization

Starting Material Diazotization Agent Key Intermediate Product Type Reference
o-Aminobenzacetamides NaNO2 Diazonium salt 1H-Indazole-3-carboxylic acid derivatives sioc-journal.cn
o-Toluidine NaNO2 Diazonium salt 1H-Indazole chemicalbook.comsci-hub.se
2-(Indolin-3-ylidenemethyl)aniline tert-Butyl Nitrite (TBN) Diazonium salt Indazole-indole hybrids acs.orgnih.gov
Diazonium salts + Diazo compounds None (self-condensation) Diazenium Substituted Indazoles nih.govacs.org

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often provide high yields and excellent functional group tolerance.

A prominent method is the palladium-catalyzed intramolecular amination of aryl halides, often referred to as a Buchwald-Hartwig amination. acs.orgnih.gov This process involves the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. acs.orgnih.govresearchgate.net The choice of ligand is critical; chelating phosphines such as rac-BINAP, DPEphos, and dppf are highly effective, whereas bulky, electron-rich monodentate phosphines often lead to undesired intermolecular side reactions. acs.orgnih.gov This method is applicable for preparing a wide scope of indazoles with both electron-donating and electron-withdrawing substituents. nih.gov

Palladium-catalyzed C-H functionalization followed by intramolecular C-N bond formation is another advanced strategy. jst.go.jpnih.gov This approach can efficiently prepare various N-heterocycles, including indazoles, from precursors like N-aryl benzamidines. jst.go.jpnih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are used to synthesize substituted indazoles from halogenated indazole precursors, allowing for late-stage functionalization. rsc.org For example, 3-iodoindazole can be coupled with various arylboronic acids to yield 3-aryl-1H-indazoles. mdpi.com

Table 5: Palladium-Catalyzed Synthesis of Indazoles

Reaction Type Precursor Catalyst/Ligand Key Features Product Type Reference
Intramolecular Amination Arylhydrazone of 2-bromoaldehyde Pd(dba)2 / rac-BINAP Cyclization of pre-formed hydrazone 1-Aryl-1H-indazoles acs.orgnih.gov
C-H Cyclization N-Aryl benzamidines Pd(OAc)2 Direct C-H activation 1,3-Disubstituted Indazoles jst.go.jpnih.gov
Suzuki Coupling 3-Iodoindazole, Arylboronic acids Pd(PPh3)4 Post-modification of indazole core 3-Aryl-1H-indazoles rsc.orgmdpi.com
Benzannulation Pyrazoles, Alkynes Pd(OAc)2 / Cu(OAc)2 Double C-H functionalization Substituted Indazoles acs.org

Cyclization Reactions

Intramolecular Oxidative C-H Bond Amination Approaches

Introduction of the Vinyl Group at the C6 Position

The installation of a vinyl moiety onto the C6 position of the indazole scaffold is predominantly accomplished using palladium-catalyzed cross-coupling reactions. These methods generally start from a halogenated indazole precursor, such as 6-bromo- or 6-iodo-1H-indazole.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For the synthesis of 6-vinyl-1H-indazole, the Suzuki-Miyaura, Heck, and Stille couplings are the most prominently utilized methods. rasayanjournal.co.in

The Suzuki–Miyaura coupling is a versatile and widely used method for the synthesis of vinylindazoles due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. rasayanjournal.co.innih.gov This reaction typically involves the coupling of a 6-halo-1H-indazole (where the halogen is bromine or iodine) with a vinylboron reagent, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester. google.coma-star.edu.sgmdpi.com

The reaction is catalyzed by a palladium complex, often in the presence of a suitable base and solvent. rsc.org For instance, the coupling of N-protected 6-bromo-1H-indazole with vinylboronic acid pinacol ester can be achieved using a palladium catalyst and a base like potassium carbonate or cesium carbonate in a solvent system such as a dioxane/water mixture or DMF. a-star.edu.sg The selection of the palladium catalyst and ligands is crucial for achieving high yields. mdpi.com Complexes like Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂ with appropriate phosphine (B1218219) ligands have been successfully employed. google.commdpi.com Microwave irradiation has also been utilized to accelerate the reaction, significantly reducing reaction times. nih.govmdpi.comdntb.gov.ua

PrecursorVinyl SourceCatalystBaseSolventConditionsYield
5-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazoleVinylboronic acid pinacol esterPd-CyPhine catalystK₂CO₃Dioxane:H₂ONot specified~87%
5-bromo-1-(tetrahydro-pyran-2-yl)-1H-indazoleVinylboronic acid pinacol esterPd-CyPhine catalystCs₂CO₃Dioxane:H₂ONot specified~80%
3-Iodo-5-nitro-1H-indazoleVinyl boronic acid pinacol esterPd(PPh₃)₄Na₂CO₃ (2N aq.)DioxaneMicrowave87%

This table presents data from various Suzuki-Miyaura coupling reactions for the synthesis of vinylindazoles. Note that precursors may vary in substitution patterns.

The Heck coupling reaction provides another efficient route for the introduction of a vinyl group by coupling a halo-indazole with an alkene in the presence of a palladium catalyst and a base. google.comrsc.org This method is particularly useful for synthesizing more complex vinyl derivatives, such as those containing a pyridine (B92270) ring, which are common motifs in kinase inhibitors. google.combeilstein-journals.org

For example, the synthesis of Axitinib (B1684631), a potent kinase inhibitor, involves a Heck coupling between a protected 6-iodo-1H-indazole derivative and 2-vinylpyridine. google.com The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine, and a base such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine in a polar aprotic solvent like DMF. google.combeilstein-journals.org The choice of catalyst, ligand, base, and solvent is critical to optimize the reaction yield and selectivity. google.com

Indazole PrecursorAlkeneCatalystLigandBaseSolventConditionsProduct
3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole2-vinyl pyridinePd(OAc)₂tri-o-tolylphosphineN,N-diisopropylethyl-amineDMFHeating6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole
6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole2-vinylpyridinePd(OAc)₂PPh₃TEANot specified90°C, 12h(E)-6-bromo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This table showcases examples of Heck coupling reactions to form vinyl-indazole derivatives.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. wikipedia.org To synthesize this compound, a 6-halo-indazole can be reacted with an organostannane like tributyl(vinyl)tin. nih.govbeilstein-journals.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. nih.govwikipedia.orgnih.gov

The reaction typically proceeds using a palladium catalyst such as dichlorobis(acetonitrile)palladium(II) or bis(triphenylphosphine)palladium(II) chloride in a solvent like DMF. nih.govbeilstein-journals.org While effective, the Stille coupling is often considered less favorable than the Suzuki or Heck reactions for industrial applications due to the toxicity and difficulty in removing tin byproducts. nih.govnih.gov

While cross-coupling reactions starting from halogenated precursors are the most common methods, research into direct C-H functionalization is an active area. These strategies aim to form the C-C bond by directly activating a C-H bond on the indazole ring, thus avoiding the need for pre-functionalization with a halogen. This approach is more atom-economical and can reduce the number of synthetic steps. mdpi.com However, achieving regioselectivity at the C6 position can be challenging. Current research is exploring various catalytic systems to enable direct and selective C-H vinylation of indazoles. mdpi.com

Cross-Coupling Reactions at the C6 Position

Heck Coupling (e.g., reaction with 2-vinyl pyridine derivatives)

Protecting Group Strategies in this compound Synthesis

The indazole ring contains a reactive N-H bond at the N1 position. During cross-coupling reactions, this N-H group can interfere with the catalytic cycle, leading to side reactions or catalyst deactivation. thieme-connect.de Therefore, it is often necessary to protect the indazole nitrogen before performing the coupling reaction. thieme-connect.dechim.itmdpi.com

Common protecting groups for the indazole nitrogen include the tetrahydropyranyl (THP) group, the tert-butyloxycarbonyl (Boc) group, and various sulfonyl groups. google.comthieme-connect.dechim.it The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.

Tetrahydropyranyl (THP): The THP group is widely used as it is stable to the basic conditions of many cross-coupling reactions. google.comchim.it It can be introduced by reacting the indazole with 3,4-dihydropyran in the presence of an acid catalyst. beilstein-journals.org Deprotection is typically achieved under acidic conditions. google.com

tert-Butyloxycarbonyl (Boc): The Boc group is another common choice, particularly for Suzuki-Miyaura couplings. rasayanjournal.co.inthieme-connect.demdpi.commdpi.com It is introduced using di-tert-butyl dicarbonate. mdpi.commdpi.com However, the Boc group can sometimes be cleaved under the reaction conditions, especially in the presence of strong bases or high temperatures, which can complicate the reaction. thieme-connect.demdpi.com In some cases, using an unprotected indazole can lead to better yields, particularly with highly activated substrates where the N-Boc group might be labile. mdpi.com

The use of a protecting group ensures that the cross-coupling reaction proceeds selectively at the desired C6 position, leading to higher yields of the this compound product. mdpi.comthieme-connect.de After the successful installation of the vinyl group, the protecting group is removed to yield the final product.

N-Protection and Deprotection Methodologies

The acidic N-H proton of the indazole ring often requires protection to prevent unwanted side reactions and to direct regioselectivity during synthesis. The choice of the protecting group is crucial, as it must be stable under the reaction conditions for subsequent transformations and easily removable afterward.

Commonly used protecting groups for the indazole nitrogen include the tert-butoxycarbonyl (Boc) and tetrahydropyran-2-yl (THP) groups. The N-Boc protecting group can be introduced onto a starting material like 6-bromo-1H-indazole and is instrumental in facilitating reactions such as microwave-assisted Suzuki-Miyaura couplings. rasayanjournal.co.in Similarly, the THP group is employed to protect the N-1 position of the indazole ring. This protection is typically achieved by reacting the indazole with 3,4-dihydropyran in the presence of an acid catalyst like methanesulfonic acid. google.com

Deprotection strategies are equally critical. The THP group can be removed under acidic conditions, for instance, by using para-toluenesulfonic acid (p-TsOH) in a methanol/water solvent system. google.com For the widely used Boc group, a variety of deprotection methods are available. While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes lead to unsatisfactory yields or degradation of sensitive substrates. researchgate.net Milder, more selective methods have been developed, such as using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing tetrahydrofuran (B95107) (THF), which can selectively cleave the N-Boc group while leaving other acid- or base-sensitive functionalities, like esters, intact. researchgate.net Another approach involves the use of Lewis acids like ferric chloride (FeCl₃), which offers an environmentally friendly and cost-effective option for Boc removal in both solution and solid-phase synthesis. researchgate.net

Catalytic Systems and Reaction Conditions

The synthesis of vinyl-indazoles heavily relies on transition-metal-catalyzed cross-coupling reactions. Palladium, copper, and rhodium complexes are at the forefront of these transformations, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance. The optimization of reaction conditions, including the choice of catalyst, ligands, solvent, and temperature, is paramount to achieving high yields and purity.

Palladium-Based Catalysts and Ligand Systems

Palladium catalysis is a cornerstone for forming C-C bonds, essential for introducing the vinyl group onto the indazole scaffold. The Suzuki-Miyaura cross-coupling reaction is a prominent example, frequently used to couple a halogenated indazole with a vinylboron species. For instance, 6-bromo-1H-indazole can be coupled with a vinylboronic acid pinacol ester to create the vinyl group at the C6 position. rsc.org

The efficacy of these reactions is highly dependent on the palladium catalyst and the associated ligand system. A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). researchgate.net The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Common ligands include phosphine-based systems like racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net In some microwave-assisted syntheses, bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) has been used effectively. rasayanjournal.co.in These ligand systems are crucial for preventing catalyst deactivation and promoting high yields. researchgate.net

Catalyst SystemReactantsReaction TypeKey FeaturesReference
Pd(dba)₂ / rac-BINAP, DPEphos, or dppf2-bromoaldehydes / arylhydrazonesIntramolecular AminationGood to high yields; electron-rich, bulky ligands were ineffective. researchgate.net
[Pd(PPh₃)₂Cl₂]N-Boc-6-bromo-1H-indazole / Phenylboronic acidSuzuki-Miyaura CouplingMicrowave-assisted; good yield for aryl-indazole synthesis. rasayanjournal.co.in
Pd(OAc)₂ / P(tBu)₃·HBF₄Pyrazoles / Internal alkynesOxidative BenzannulationConstructs indazole ring with various substituents in moderate to good yields. nih.gov

Copper-Based Catalysts

Copper-based catalytic systems provide a cost-effective and efficient alternative to palladium for certain transformations, particularly for forming C-N bonds. Copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones is a key method for constructing the indazole ring itself. beilstein-journals.org

These reactions typically employ a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base and often a ligand. beilstein-journals.org For the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, a system of CuI with 1,10-phenanthroline (B135089) as a ligand and potassium hydroxide (B78521) (KOH) as the base in dimethylformamide (DMF) has proven effective. beilstein-journals.org Other copper sources like copper(I) oxide (Cu₂O) and copper(II) acetate (Cu(OAc)₂) have also been utilized in cyclization reactions to form the indazole core. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been employed for the regiospecific synthesis of triazole-substituted indazole derivatives. tandfonline.com

Catalyst SystemReactantsReaction TypeKey FeaturesReference
CuI / 1,10-phenanthrolineo-chlorinated arylhydrazonesIntramolecular N-arylationConvenient protocol using less expensive chloro-substrates. beilstein-journals.org
Cu₂Oo-haloaryl N-sulfonylhydrazonesCyclizationThermo-induced isomerization followed by cyclization. nih.gov
Cu(OAc)₂·H₂Oo-haloaryl N-sulfonylhydrazonesCyclizationProceeds at lower temperatures with lower catalyst loading. nih.gov
Cu(I)3-chloro-6-nitro-1-propargyl-1H-indazole / AzidesAzide-Alkyne Cycloaddition (CuAAC)Regiospecific synthesis of 1,4-disubstituted triazoles. tandfonline.com

Rhodium-Catalyzed Transformations

Rhodium catalysts have emerged as powerful tools for indazole synthesis, primarily through reactions involving C-H bond activation and functionalization. These methods offer novel pathways to construct and modify the indazole skeleton under relatively mild conditions. nih.govosti.gov

Rhodium(III)-catalyzed systems, often used in conjunction with a copper co-catalyst like copper(II) acetate (Cu(OAc)₂), can facilitate sequential C-H activation and intramolecular annulation. nih.gov For example, the reaction of benzimidates with nitrosobenzenes in the presence of a rhodium/copper catalyst system can produce 1H-indazoles with good to high yields. nih.govnih.gov The rhodium catalyst initiates a C-H activation step, forming a rhodacycle intermediate, which then undergoes further transformations to build the heterocyclic ring. nih.gov Rhodium catalysis also enables the formal [4+1] annulation of azobenzenes and aldehydes to afford N-aryl-2H-indazoles. acs.org These advanced methods demonstrate high functional group tolerance and provide access to a diverse range of substituted indazole derivatives. nih.govnih.gov

Catalyst SystemReactantsReaction TypeKey FeaturesReference
[CpRhCl₂]₂ / Cu(OAc)₂Imidates / NitrosobenzenesC-H Activation / AnnulationSequential C-H activation and intramolecular cascade; good to high yields. nih.gov
[CpRhCl₂]₂ / Cu(OAc)₂Azobenzenes / AlkenesC-H Functionalization / CyclizationSubstrate-controlled conversion to indazoles in good to excellent yields. nih.gov
Rh(III) catalystAzobenzenes / AldehydesC-H Bond Addition / Cyclative CaptureOne-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. acs.org

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the outcome of synthetic reactions, affecting reaction rates, yields, and selectivity. nih.govresearchgate.net In the N-alkylation of indazoles, the solvent can dictate the regioselectivity of the reaction. For instance, the use of tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO) can lead to different ratios of N-1 to N-2 alkylated products. nih.gov

Temperature control is equally vital. Many reactions for indazole synthesis require heating to proceed at a reasonable rate. For example, copper-catalyzed N-arylation reactions are often performed at elevated temperatures, such as 120 °C in DMF. beilstein-journals.org However, excessively high temperatures can lead to the formation of side products and decreased yields. researchgate.net In one study on the synthesis of hexahydroindazoles, the yield increased as the temperature was raised to 110 °C, but decreased at higher temperatures due to side reactions. researchgate.net Conversely, some synthetic steps can be performed at or below room temperature. The conversion of oximes to 1H-indazoles, for example, can be carried out between 0 °C and 23 °C. google.com The optimal temperature is highly dependent on the specific reactants, catalyst, and solvent system being used. google.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving the efficiency of synthetic protocols for indazole derivatives. rasayanjournal.co.injchr.org This non-classical heating method often leads to dramatically reduced reaction times, converting processes that take hours under conventional heating into ones that complete in minutes. heteroletters.org

Microwave irradiation has been successfully applied to various transition-metal-catalyzed cross-coupling reactions. A one-pot, two-step procedure for synthesizing 1-aryl-1H-indazoles involves the microwave heating of o-halobenzaldehydes with phenylhydrazines to form the arylhydrazone, followed by a CuI-catalyzed intramolecular N-arylation, also under microwave irradiation. rsc.orgresearchgate.net Each step can be completed in approximately 10 minutes at 160 °C. researchgate.net This approach is efficient for a range of substrates, including iodo-, bromo-, and chloro-substituted benzaldehydes. researchgate.net The use of microwave heating is considered a green chemistry approach as it can reduce energy consumption and minimize the formation of byproducts. rasayanjournal.co.injchr.org

ReactionHeating MethodTimeYieldKey FeaturesReference
Phenylhydrazine + SalicylaldehydeConventional24 hoursLow- heteroletters.org
Phenylhydrazine + SalicylaldehydeMicrowave (50 W)35 minutesModerate to HighCleaner reaction, reduced time, limited side products. heteroletters.org
o-halobenzaldehyde + PhenylhydrazineMicrowave (160 °C)10 minutesQuantitativeStep 1: Arylhydrazone formation. researchgate.net
Arylhydrazone Cyclization (Cu-catalyzed)Microwave (160 °C)10 minutesGood to ExcellentStep 2: Intramolecular N-arylation. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 6 Vinyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 6-vinyl-1H-indazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound, the vinyl protons (CH2=CH-) are expected to appear as two doublets in the range of δ 5.1–5.3 and 5.8–6.1 ppm, with coupling constants between 10–17 Hz. The aromatic protons and the N-H proton of the indazole ring will also exhibit characteristic chemical shifts. The chemical shifts of aromatic and vinylic protons are influenced by the anisotropy effect, where the circulation of π electrons creates an induced magnetic field, causing them to resonate at a higher frequency (downfield). libretexts.org The chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a value of 0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Vinyl CH= 5.8–6.1
Vinyl =CH₂ 5.1–5.3
Aromatic CH 6.5–8.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Vinyl CH= 130–140
Vinyl =CH₂ 115–125
Aromatic C 100–140

Note: These are approximate ranges and can be influenced by the substituent and solvent.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to piece together fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between carbon and proton atoms (typically over 2-3 bonds).

These techniques are invaluable for the unambiguous assignment of all proton and carbon signals in the spectra of complex molecules like substituted indazoles. ipb.pt

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are particularly useful for studying the tautomerism of nitrogen-containing heterocycles like indazole. thieme-connect.de Since the nitrogen atoms are directly involved in the proton exchange process that defines the different tautomeric forms (1H- and 2H-indazole), observing their resonances provides direct insight into which form is predominant. ipb.pt The 1H-tautomer of indazole is generally the more stable form. nih.gov ¹⁵N NMR is often considered the most reliable method for the structural and tautomeric analysis of such compounds. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, the C=C bonds of the vinyl group and the aromatic system, and the C-H bonds. thieme-connect.debldpharm.com For example, a broad band associated with the N-H stretch is typically observed, and specific frequencies corresponding to the vinyl group's C-H and C=C stretching and bending vibrations would also be present. thieme-connect.de

Table 3: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch 3100-3500 (broad)
Aromatic C-H stretch 3000-3100
Vinyl C-H stretch 3010-3095
C=C stretch (aromatic) 1450-1600

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 144.17 g/mol . thieme-connect.debldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula (C₉H₈N₂). The fragmentation pattern observed in the mass spectrum can provide further structural clues. For instance, the indazole ring can undergo a characteristic fragmentation pathway involving the loss of hydrogen cyanide. thieme-connect.de

X-ray Crystallography for Absolute Structural Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal lattice can be determined, leading to the absolute structural determination of the molecule.

Detailed research findings on various substituted indazole derivatives highlight the utility of X-ray crystallography in confirming molecular structures and understanding intermolecular interactions. For instance, the crystal structures of several nitro-substituted vinyl indazoles and more complex pharmaceutical compounds incorporating the indazole moiety have been extensively studied.

A study on nitroindazoles functionalized with triazolyl and pyrazolyl moieties includes the crystallographic data for a related compound, 6-nitro-1-vinyl-1H-indazole, which was synthesized as a minor product. mdpi.com Although the full crystal structure data is provided for a different derivative in the paper, the mention of its synthesis and characterization underscores the application of these techniques to vinyl-indazole systems. mdpi.com

In another example, the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione has been determined. researchgate.net This compound, while more complex, contains the core 1H-indazole structure. The crystallographic analysis revealed a triclinic crystal system with the space group P1. The indazole ring system in this derivative was found to be nearly planar. researchgate.net Such planarity is a common feature of aromatic ring systems.

The pharmaceutical agent Axitinib (B1684631), which contains a 3-substituted-1H-indazol-6-yl scaffold, has also been the subject of X-ray crystallographic studies. nih.govrcsb.org These studies were pivotal in understanding its binding to the vascular endothelial growth factor receptor (VEGFR) kinase domain. rcsb.orgpdbj.org The data from these complex structures provide valuable information on the preferred conformations and intermolecular interactions of the indazole ring system in a biological context.

The type of data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, as shown in the illustrative table below. This table is a hypothetical representation of what would be expected for this compound, based on data from related compounds.

Crystallographic Parameter Hypothetical Value for this compound
Chemical FormulaC₉H₈N₂
Formula Weight144.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.4
b (Å)5.5
c (Å)16.6
α (°)90
β (°)95
γ (°)90
Volume (ų)855
Z (molecules/unit cell)4
Density (calculated) (Mg/m³)1.12
Absorption Coefficient (mm⁻¹)0.07
F(000)304

This table is illustrative and does not represent experimentally determined data for this compound.

The detailed bond lengths and angles that would be obtained from such an analysis would confirm the fusion of the benzene (B151609) and pyrazole (B372694) rings and the geometry of the vinyl substituent at the C6 position. Furthermore, the crystallographic data would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and potential π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice. These interactions are fundamental to the solid-state packing and physical properties of the compound.

Computational and Theoretical Investigations of 6 Vinyl 1h Indazole and Indazole Scaffolds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. jmaterenvironsci.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications involving indazole derivatives. tandfonline.com DFT calculations are used to optimize molecular geometries, determine electronic properties, and explore reaction pathways. tandfonline.comarpgweb.com

Geometrical optimization using DFT methods, such as the popular B3LYP functional with a suitable basis set (e.g., 6-31G**, 6-311G(d,p), or def2-SVP), is the first step in most computational studies. tandfonline.comarpgweb.comcore.ac.ukresearchgate.net This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. For the indazole scaffold, these calculations confirm the planarity of the fused ring system.

Once the geometry is optimized, a variety of electronic properties can be analyzed. The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are particularly important. dergipark.org.trdergipark.org.tr The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govrsc.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov In an MEP map, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. For indazoles, the MEP surface helps identify the reactivity of the different nitrogen and carbon atoms. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for an Indazole Scaffold This table presents typical values derived from DFT studies on various indazole derivatives to illustrate the type of data generated.

Parameter Description Typical Calculated Value Reference
E_HOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -7.0 eV dergipark.org.trnih.gov
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -3.0 eV dergipark.org.trnih.gov
ΔE (Gap) HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) 3.0 to 5.0 eV nih.govrsc.org
Dipole Moment (μ) Measure of molecular polarity 1.5 to 3.5 D mdpi.comthieme-connect.de

DFT is instrumental in elucidating reaction mechanisms by modeling the transition states (TS) of chemical reactions. beilstein-journals.org By calculating the energy of reactants, products, and the transition state that connects them, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

A prominent application for indazoles is the study of N-alkylation reactions, which can produce a mixture of N1 and N2 substituted products. beilstein-journals.org DFT calculations have been used to explore the competing reaction pathways. beilstein-journals.orgwuxibiology.com For instance, studies have modeled the transition states for the direct nucleophilic attack of either N1 or N2 on an electrophile. wuxibiology.com These models can reveal subtle differences in activation energies that explain the experimentally observed regioselectivity. In some cases, calculations show that reaction mechanisms are not straightforward, involving intermediates coordinated to cations or other reagents, and DFT can help to validate or disprove these proposed complex pathways. beilstein-journals.orgnih.gov

Building on transition state modeling, DFT can predict the reactivity and selectivity of indazoles under various conditions. For the N1/N2 regioselectivity issue, DFT calculations have successfully explained why certain conditions favor one isomer over the other. beilstein-journals.orgbeilstein-journals.org

Key factors influencing selectivity that can be modeled by DFT include:

Chelation and Non-Covalent Interactions (NCIs) : DFT calculations have shown that in the presence of certain metal cations (e.g., Cs+), a chelation mechanism can occur where the cation coordinates to the N2 nitrogen and a nearby substituent, directing the electrophile to the N1 position. beilstein-journals.orgbeilstein-journals.org In the absence of such effects, other non-covalent interactions may favor attack at the N2 position. beilstein-journals.orgnih.gov

Fukui Functions and NBO Analysis : Local reactivity descriptors, such as Fukui indices and Natural Bond Orbital (NBO) charges, can be calculated to predict the most nucleophilic site. nih.gov These analyses quantify the electron density on each atom, with the N2 atom of 1H-indazole often showing a higher negative charge and thus greater nucleophilicity. beilstein-journals.org

Table 2: Example DFT-Calculated Activation Energies for Competing Indazole Alkylation Pathways This table is a hypothetical representation based on findings from multiple DFT studies to illustrate how transition state energies are compared.

Reaction Pathway Description Relative Activation Energy (ΔΔG‡) Predicted Major Product Reference
Pathway A (Conditions 1) N2 attack from 1H-tautomer 0 kcal/mol (Reference) N2-alkylated beilstein-journals.orgwuxibiology.com
Pathway B (Conditions 1) N1 attack from 2H-tautomer +3.4 kcal/mol N2-alkylated wuxibiology.com
Pathway C (Conditions 2) N1 attack (Chelation-controlled) 0 kcal/mol (Reference) N1-alkylated beilstein-journals.orgbeilstein-journals.org
Pathway D (Conditions 2) N2 attack (Chelation-controlled) +2.6 kcal/mol N1-alkylated beilstein-journals.orgnih.gov

Transition State Modeling and Reaction Mechanism Elucidation

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike DFT, which is typically used for static structures or single reaction steps, MD provides insights into the dynamic behavior of systems, such as the stability of a ligand bound to a protein. researchgate.netarabjchem.org

For indazole derivatives, MD simulations are frequently employed in drug discovery contexts to assess how a potential drug molecule interacts with its biological target. nih.govnih.gov The process involves placing the indazole-protein complex into a simulated aqueous environment and calculating the forces between atoms and their subsequent motions over a period of nanoseconds. mdpi.comarabjchem.org Analysis of the simulation trajectory can confirm whether the compound remains stably bound in the active site. researchgate.netnih.gov Key parameters like the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of protein residues are monitored to evaluate the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property, typically biological activity. wikipedia.org In the context of indazole derivatives, QSAR provides a theoretical framework for understanding which structural features are important for a desired outcome. researchgate.netnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors. biolscigroup.us These are numerical values that represent different aspects of a molecule's physicochemical properties. For a QSAR study on indazoles, these descriptors would be calculated for each derivative in a dataset. The framework does not require the biological data itself to be discussed, but focuses on the types of descriptors used and the model-building process.

Common theoretical descriptors used in QSAR studies of heterocyclic compounds like indazoles include:

Electronic Descriptors : Calculated using DFT, these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. nih.govbiolscigroup.us

Steric Descriptors : These describe the size and shape of the molecule, such as molecular weight, volume, surface area, and specific steric parameters from 3D models. nih.gov

Topological Descriptors : These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching.

3D-QSAR Descriptors : Methods like Comparative Molecular Field Analysis (CoMFA) use a 3D grid to calculate steric and electrostatic potential fields around the aligned molecules. wikipedia.orgresearchgate.net These fields are then used as descriptors to build the model.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links the descriptors to the property of interest. wikipedia.orgresearchgate.net The resulting model highlights which descriptors—and therefore which molecular features—are most important. For example, a QSAR model might reveal that a higher dipole moment and the presence of a bulky, electron-donating group at a specific position on the indazole scaffold are correlated with the activity being studied.

Intermolecular Interactions and Binding Mechanisms (e.g., protein-ligand interactions at a theoretical level)

Computational chemistry provides a powerful lens for examining the intermolecular interactions that govern the behavior of indazole scaffolds, including derivatives like 6-vinyl-1H-indazole, at the molecular level. Theoretical investigations, particularly through molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations, offer deep insights into how these compounds interact with biological targets, primarily proteins. These studies are crucial for rational drug design, allowing for the prediction and analysis of binding affinities and mechanisms.

Theoretical analyses of indazole derivatives reveal a variety of non-covalent interactions that stabilize their complexes with protein targets. These interactions include hydrogen bonds, π-π stacking, π-cation interactions, and van der Waals forces. researchgate.netmdpi.comnih.gov The indazole nucleus itself, with its pyrazole (B372694) and benzene (B151609) rings, provides a rigid scaffold capable of participating in multiple types of interactions. The nitrogen atoms of the indazole ring are common hydrogen bond acceptors, while the aromatic system frequently engages in π-stacking with aromatic amino acid residues like phenylalanine and tryptophan. researchgate.netnih.govbiotech-asia.org

Molecular docking studies have been extensively used to predict the binding modes and affinities of indazole derivatives against various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbiotech-asia.orgmdpi.com These studies often identify key amino acid residues within the ATP binding site that form critical interactions with the indazole ligand. For instance, the pyrrolic NH atom of the indazole ring can act as a hydrogen bond donor to amino acid residues like Thr916, while the pyridinic nitrogen can act as a hydrogen bond acceptor. nih.govresearchgate.net

To quantify the strength of these interactions, methods like Symmetry-Adapted Perturbation Theory (SAPT) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. mdpi.comnih.gov SAPT analysis can decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.govmdpi.com For example, studies on arylsulphonyl indazole derivatives interacting with VEGFR2 have shown that interactions with residues like Glu917 and Phe918 are significant, with dispersion and electrostatic forces playing key roles. nih.govmdpi.com The MM-GBSA method is used to calculate binding free energies, which correlate with the experimentally determined binding affinity (e.g., IC₅₀ values). mdpi.com

Detailed Research Findings

Computational studies on various indazole scaffolds have yielded specific data on their binding interactions with protein targets.

Molecular Docking and Interaction Analysis:

Molecular docking simulations of newly designed indazole-based molecules against tyrosine kinase VEGFR-2 (PDB ID: 4AGD and 4AG8) have revealed significant binding energies and detailed interaction patterns. biotech-asia.org Compared to native ligands like sunitinib (B231) (-8.83 kcal/mol) and axitinib (B1684631) (-9.01 kcal/mol), several designed indazole compounds showed comparable or better binding affinities. biotech-asia.org

For instance, one of the top-performing compounds, SMO, exhibited a binding energy of -6.99 kcal/mol with receptor 4AGD. Its interaction profile included four conventional hydrogen bonds with key amino acid residues. biotech-asia.org Another compound, SSA, showed a binding energy of -6.71 kcal/mol with receptor 4AG8, forming three conventional hydrogen bonds. biotech-asia.org

CompoundTarget ReceptorBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Bond Distances (Å)Other Interactions
SMO 4AGD-6.99Glu828, Ile856, Lys826, Arg8331.90, 1.97, 2.40, 2.49C-H bonds with Leu901, Asp857; π-π stacking with Trp827; π-π T-shaped with Phe829
SSA 4AG8-6.71Ala866, Leu1049, Val9141.88, 2.39, 2.26 & 2.91C-H bond with Ile1025; π-alkyl bonds with Val899, Leu889, Ile888; π-sulfur with Lys868; π-σ with Val916
SST 4AG8-6.61Thr1131, Glu1134, Asn2.03, 2.48, 2.55-

Table 1: Molecular docking results for selected indazole derivatives with VEGFR-2. Data sourced from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors. biotech-asia.org

Binding Free Energy and Energy Decomposition:

Molecular dynamics simulations and MM-GBSA calculations have been used to study the selectivity of indazole inhibitors for different kinases, such as HPK1 versus JAK1. mdpi.com The binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies) provide a detailed picture of the driving forces for binding.

For two indazole inhibitors, XHS and XHV, the calculated binding free energies showed a preference for HPK1 over JAK1, which aligns with experimental observations of their inhibitory selectivity. mdpi.com

SystemΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_ele (kcal/mol)ΔG_sol_polar (kcal/mol)ΔG_sol_nonpolar (kcal/mol)
HPK1-XHS -39.95 ± 0.17-52.66 ± 0.12-21.43 ± 0.2840.54 ± 0.28-6.40 ± 0.01
JAK1-XHS -32.33 ± 0.20-44.20 ± 0.14-13.68 ± 0.2931.63 ± 0.31-6.08 ± 0.01
HPK1-XHV -35.21 ± 0.22-48.33 ± 0.14-20.66 ± 0.3539.81 ± 0.37-6.03 ± 0.01
JAK1-XHV -30.01 ± 0.22-43.08 ± 0.15-13.08 ± 0.3532.14 ± 0.31-5.99 ± 0.01

Table 2: Binding free energy and its components for indazole inhibitors with HPK1 and JAK1 kinases. Data sourced from theoretical studies on inhibitor selectivity. mdpi.com

The primary forces driving the binding of these inhibitors were identified as van der Waals and electrostatic interactions. mdpi.com Furthermore, analysis of hydrogen bond occupancy during the simulations revealed stable H-bonds between the indazole nitrogen atom and the backbone NH of specific cysteine or leucine (B10760876) residues in the respective kinases, highlighting the importance of this interaction for anchoring the ligand in the binding pocket. mdpi.com

SAPT0 Interaction Energy Analysis:

Theoretical investigations using the SAPT0 method have been applied to quantify the interaction energies between arylsulphonyl indazole derivatives and specific amino acid residues in the VEGFR2 binding pocket. nih.gov This analysis provides a detailed breakdown of the energetic contributions to binding.

Ligand-Residue PairE_tot (kcal/mol)E_elst (kcal/mol)E_exch (kcal/mol)E_ind (kcal/mol)E_disp (kcal/mol)
Indazole 3 - Glu855 -1.670-0.6902.260-0.930-2.310
Indazole 5 - Glu917 -9.000-15.8509.600-5.610-7.140
Indazole 6 - Phe918 -3.670-3.83011.340-1.580-9.600
Carbazole 7 - Cys919 -6.700-4.6100.830-0.600-3.320

Table 3: SAPT0 calculated interaction energies for selected indazole derivatives with VEGFR2 amino acid residues. Data sourced from theoretical investigations on arylsulphonyl indazole derivatives. nih.govmdpi.com

These theoretical and computational approaches are indispensable for elucidating the complex intermolecular interactions and binding mechanisms of indazole scaffolds. While specific data for this compound is not extensively published, the principles derived from studies on analogous indazole derivatives provide a solid foundation for predicting its behavior and guiding future research.

Chemical Transformations and Derivatization Strategies for 6 Vinyl 1h Indazole

Reactions Involving the Vinyl Group

The vinyl substituent is a key functional handle, enabling a range of addition and polymerization reactions.

Polymerization and Copolymerization Research (Conceptual exploration of vinyl group reactivity)

The vinyl group of 6-vinyl-1H-indazole makes it a suitable monomer for polymerization and copolymerization reactions. This reactivity is analogous to other vinyl-substituted aromatic and heterocyclic compounds. Conceptually, the vinyl group can undergo radical polymerization to form polymers with indazole moieties pendant to the main chain. Such polymers could exhibit interesting properties, for instance, in materials science where the indazole unit can be used for further functionalization or to impart specific thermal or photoluminescent characteristics. vulcanchem.com

Copolymerization of this compound with other monomers allows for the creation of materials with tailored properties. For example, incorporating the indazole unit into a polymer backbone could enhance the material's ability to coordinate with metal ions or could introduce biological activity. researchgate.net

Hydrogenation of the Vinyl Moiety

The vinyl group of this compound and its derivatives can be selectively reduced to an ethyl group through hydrogenation. This transformation is typically achieved using standard catalytic hydrogenation conditions, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is useful for synthesizing 6-ethyl-1H-indazole derivatives, which may have different biological activities or physical properties compared to their vinyl counterparts. A study on related indazole derivatives demonstrated the successful hydrogenation of a vinyl group to generate the corresponding ethyl-substituted compound. rsc.org Asymmetric hydrogenation has also been explored for related vinyl-substituted heterocycles, suggesting the potential for creating chiral centers at the ethyl group. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The vinyl group in this compound can participate in various cycloaddition reactions, providing a powerful tool for constructing more complex heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions are a well-established method for forming five-membered rings. researchgate.net In this context, the vinyl group can act as a dipolarophile, reacting with various dipoles.

One notable example is the reaction with nitrile imines, generated in situ, which would lead to the formation of pyrazoline-substituted indazoles. mdpi.com Similarly, reaction with azides through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach, after conversion of the vinyl group to an alkyne, could yield triazole-containing indazole derivatives. nih.govbanglajol.info These types of reactions are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity. nih.govbanglajol.info The vinyl group can also potentially participate in Diels-Alder [4+2] cycloadditions, acting as a dienophile, to construct polycyclic frameworks. vulcanchem.com

Functionalization of the Indazole Nucleus

The indazole ring system itself can be functionalized through various reactions, including electrophilic substitution and N-substitution.

Electrophilic Aromatic Substitution Studies (if applicable)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of indazole, the reactivity and regioselectivity of EAS are influenced by the two nitrogen atoms in the pyrazole (B372694) ring and the presence of the vinyl group. bhu.ac.in The indazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. bhu.ac.in

The position of electrophilic attack on the indazole nucleus is directed by the existing substituents. For an unsubstituted indazole, the C3 position is generally the most reactive towards electrophiles. bhu.ac.in However, the presence of the vinyl group at the C6 position may influence the electron density distribution in the benzene (B151609) portion of the ring system. While specific studies on the electrophilic aromatic substitution of this compound are not widely reported, it is conceivable that reactions such as nitration, halogenation, or Friedel-Crafts reactions could occur on the benzene ring, likely at positions ortho or para to the activating vinyl group, if the conditions are carefully controlled to avoid reaction at the vinyl group itself. uci.edu

N-Alkylation and N-Arylation Studies

The indazole nucleus possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of regioisomers. beilstein-journals.org The alkylation or arylation of the indazole nitrogen is a common strategy to modify the properties of indazole-containing compounds. nih.gov

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the substituents on the indazole ring. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, while other conditions might lead to a mixture of N1 and N2 isomers or predominantly the N2 isomer. beilstein-journals.orgnih.gov Studies on various substituted indazoles have shown that steric and electronic effects of the substituents play a crucial role in directing the alkylation. nih.gov

Copper-catalyzed N-arylation is a common method for introducing aryl groups onto nitrogen heterocycles, including indazoles. acs.org These reactions typically employ a copper(I) catalyst in the presence of a diamine ligand and a base. acs.org This methodology is tolerant of a wide range of functional groups on both the indazole and the aryl halide. acs.org

C-Functionalization (at C3, C7 positions)

The indazole nucleus possesses multiple C-H bonds, but functionalization is most commonly achieved at the C3 and C7 positions. The reactivity of these sites can be influenced by the substituent at the N1 position and other groups on the benzene ring. researchgate.netnih.gov Generally, the C3 position is more electronically susceptible to functionalization. researchgate.net However, the development of regioselective methods has enabled controlled derivatization at the C7 position as well, which can be challenging due to the four nearly equivalent C-H bonds on the carbocyclic ring. nih.govresearchgate.net The ability to selectively introduce substituents at these positions is crucial for creating complex molecular architectures.

Direct C-H functionalization represents an atom-economical approach to modify the indazole scaffold, avoiding the need for pre-functionalized starting materials like halo-indazoles. nih.gov Palladium catalysis is a cornerstone of this strategy, enabling the formation of new carbon-carbon bonds directly from C-H bonds.

Research has demonstrated the palladium-catalyzed oxidative alkenylation of both (1H)- and (2H)-indazole derivatives. acs.org The use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst with silver carbonate (Ag₂CO₃) as the oxidant facilitates selective C3-monoalkenylation. acs.org Furthermore, an oxidative C7-alkenylation of 3-substituted (1H)-indazoles has also been developed. acs.org

Direct arylation reactions have been extensively studied. A notable method for the direct C7-arylation of indazoles employs a palladium(II) acetate catalyst in combination with 1,10-phenanthroline (B135089) as a ligand and potassium carbonate (K₂CO₃) as a base. figshare.comacs.org In cases where the C3 position of the 1H-indazole is unsubstituted, arylation can yield a mixture of C3-arylated and C3,C7-diarylated products. researchgate.net The selectivity between C3 and C7 arylation can be controlled by the choice of ligand and solvent. researchgate.netresearchgate.net For instance, using a bidentate ligand in DMA tends to promote C7 activation, whereas a phosphine (B1218219) ligand in water can direct the arylation to the C3 position. researchgate.netresearchgate.net

Table 1: Direct C-H Functionalization Reactions on the Indazole Ring

PositionReaction TypeCatalytic SystemKey ReagentsOutcomeCitations
C3 Oxidative AlkenylationPd(OAc)₂Ag₂CO₃ (oxidant)Selective C3-monoalkenylation acs.org
C7 Oxidative AlkenylationPd(OAc)₂Ag₂CO₃ (oxidant)C7-alkenylation of 3-substituted indazoles acs.org
C7 Direct ArylationPd(OAc)₂ / 1,10-phenanthrolineIodoaryls, K₂CO₃ (base)C7-arylated indazoles figshare.comacs.org
C3 / C7 Direct ArylationPd(OAc)₂Aryl halides, BaseSwitchable C3 or C7 arylation based on ligand/solvent researchgate.netresearchgate.net

A two-step approach involving initial halogenation followed by a metal-catalyzed cross-coupling reaction is a powerful and versatile strategy for indazole functionalization. chim.it Halogenated indazoles, particularly bromo- and iodo-indazoles, are key intermediates for introducing a wide variety of substituents. chim.itrsc.org

Halogenation: The C3 position of the indazole ring is readily halogenated. chim.it Iodination of unprotected 1H-indazoles can be efficiently achieved using iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). chim.itmdpi.com This method is effective for a range of substituted indazoles. chim.it Bromination can be accomplished using reagents like N-bromosuccinimide (NBS). rsc.org

Cross-Coupling Reactions: 3-Iodoindazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.comresearchgate.net The Suzuki-Miyaura coupling, in particular, has been used to synthesize 3-vinyl-1H-indazole derivatives from 3-iodoindazole and a vinylboronic acid ester, even without the need for N-protection of the indazole ring. mdpi.com This reaction is often facilitated by microwave irradiation to improve yields and reaction times. mdpi.comrasayanjournal.co.in

Sequential cross-coupling reactions on di-halogenated indazoles, such as 5-bromo-3-iodoindazoles, allow for the stepwise and selective introduction of different groups. researchgate.net For example, a Sonogashira coupling can be performed at the more reactive C3-iodine position, followed by a Suzuki coupling at the C5-bromine position, yielding highly functionalized indazoles. researchgate.net

Table 2: Halogenation and Cross-Coupling of Indazoles

StepReactionReagents & ConditionsSubstrate ExampleProduct ExampleCitations
1. Halogenation C3-IodinationI₂, KOH, DMF1H-Indazole3-Iodo-1H-indazole chim.itmdpi.com
2. Cross-Coupling Suzuki VinylationPinacol (B44631) vinyl boronate, PdCl₂(PPh₃)₂, Na₂CO₃, Dioxane (Microwave)3-Iodo-1H-indazole3-Vinyl-1H-indazole mdpi.com
2. Cross-Coupling Suzuki ArylationPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME5-Bromo-3-iodoindazole3-Iodo-5-phenyl-1H-indazole researchgate.net
2. Cross-Coupling Sonogashira AlkynylationTerminal alkyne, Pd/C-CuI-PPh₃, Ethanol (B145695)6-Bromo-3-iodo-1H-indazole6-Bromo-3-alkynyl-1H-indazole researchgate.net
Direct C-H Functionalization

Catalyst Development for this compound Reactions

The success of the aforementioned transformations hinges on the development of effective catalysts. For reactions involving indazole derivatives, palladium-based catalysts are the most prominent. acs.orgmdpi.com

For direct C-H functionalization, simple palladium salts like palladium(II) acetate (Pd(OAc)₂) are frequently used, often in combination with specific ligands that control the regioselectivity and efficiency of the reaction. researchgate.netacs.org Bidentate nitrogen-based ligands, such as 1,10-phenanthroline, have been crucial in promoting the challenging C7-arylation of indazoles. nih.govacs.org Conversely, phosphine ligands can steer the same reaction towards the C3 position. researchgate.netresearchgate.net

In the context of Suzuki-Miyaura cross-coupling reactions, a variety of palladium complexes have been explored. Ferrocene-based divalent palladium complexes, such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), have demonstrated superior catalytic activity compared to simple palladium salts like Pd(OAc)₂ or palladium(II) chloride (PdCl₂). mdpi.com The use of ionic liquids as a medium for these reactions has also been shown to improve catalyst performance and recyclability. mdpi.com

Beyond palladium, other transition metals have been employed. Rhodium catalysts, for instance, have been utilized for regioselective C7-olefination using a directing group strategy. researchgate.net Copper catalysis, often in conjunction with palladium, plays a role in Sonogashira couplings and other transformations. researchgate.net

Table 3: Catalysts for Indazole Functionalization Reactions

CatalystLigand / AdditiveReaction TypeTarget Position(s)Citations
Pd(OAc)₂ 1,10-PhenanthrolineDirect ArylationC7 nih.govacs.org
Pd(OAc)₂ Phosphine LigandDirect ArylationC3 researchgate.netresearchgate.net
PdCl₂(dppf) Ionic LiquidSuzuki-Miyaura CouplingC3 mdpi.com
PdCl₂(PPh₃)₂ N/ASuzuki-Miyaura CouplingC3 mdpi.com
Rh(III) complexes Directing GroupOlefinationC7 researchgate.net
CuH N/AAllylationC3 researchgate.net

Applications of 6 Vinyl 1h Indazole in Advanced Organic Synthesis and Chemical Biology Research

6-Vinyl-1H-Indazole as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component in synthesis stems from its identity as a "building block" or "scaffold," a core chemical structure upon which larger, more complex molecules are built. cymitquimica.combloomtechz.com The indazole ring system itself is considered a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity, making it a frequent starting point in drug discovery. researchgate.netwiley-vch.de

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of identifying new lead molecules. lifechemicals.com The design of these libraries often begins with a central scaffold that offers multiple points for diversification. lifechemicals.comnih.gov this compound is an exemplary scaffold for this purpose due to its two distinct points for chemical modification: the indazole nitrogen and the C6-vinyl group.

The N-H bond of the indazole ring can be readily functionalized through reactions like alkylation or acylation. Simultaneously, the vinyl group at the C6 position serves as a reactive handle for a vast array of transformations. This dual reactivity allows for the systematic introduction of diverse chemical functionalities, enabling the rapid generation of a large library of unique indazole derivatives from a single, common precursor. This approach is fundamental to exploring chemical space and discovering compounds with optimized properties. lifechemicals.com

The true synthetic versatility of this compound lies in the reactivity of its vinyl substituent. This group can participate in numerous well-established and powerful chemical reactions, allowing chemists to convert it into a wide range of other functional groups and molecular extensions. This transforms the simple starting material into a gateway for accessing structurally complex and diverse indazole derivatives.

For example, the vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These methods allow for the attachment of various aryl and heteroaryl moieties, significantly increasing molecular complexity. rsc.orgrsc.org Furthermore, the double bond can undergo other transformations, including hydrogenation to form the corresponding 6-ethyl-1H-indazole, or cycloaddition reactions to build new ring systems fused or linked to the indazole core. tandfonline.com The ability to use this single functional group to forge numerous new chemical bonds makes this compound a powerful precursor in synthetic campaigns.

Table 1: Synthetic Transformations of the Vinyl Group in this compound
Reaction TypeReagents/ConditionsResulting Functional Group/StructureSynthetic Utility
Heck CouplingAryl halide, Pd catalyst, baseStyryl derivative (e.g., 6-(2-phenylethenyl)-1H-indazole)Introduction of substituted aromatic rings. nih.gov
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl derivative (after conversion of vinyl to boronate)Formation of bi-aryl systems. rsc.org
HydrogenationH₂, Pd/CEthyl group (6-ethyl-1H-indazole)Creation of a saturated alkyl substituent. researchgate.net
Epoxidationm-CPBA or other oxidantOxirane (6-(oxiran-2-yl)-1H-indazole)Intermediate for nucleophilic ring-opening to form amino alcohols.
1,3-Dipolar CycloadditionAzides, NitronesTriazoles, IsoxazolinesConstruction of new five-membered heterocyclic rings. tandfonline.com

Scaffold Design for Chemical Libraries

Role in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, where chemists systematically modify a lead compound's structure to understand how these changes affect its biological activity. mdpi.comacs.org The goal is to optimize the molecule's properties. The indazole scaffold is a frequent subject of SAR studies, particularly in the development of kinase inhibitors, where substitutions at positions like C3 and C6 are known to be crucial for activity. nih.gov

Kinases are a major class of drug targets, and many successful kinase inhibitors incorporate a hinge-binding motif—a part of the molecule that forms key hydrogen bonds with the "hinge region" of the kinase's ATP-binding site. The 1H-indazole ring is an effective hinge-binder, making it a popular scaffold for kinase inhibitor design. nih.govnih.gov

In this context, the C6 position of the indazole ring often points towards the solvent-exposed region of the binding pocket, making it an ideal location for introducing substituents that can improve potency, selectivity, and pharmacokinetic properties. nih.gov this compound, or its synthetic precursors like 6-bromo-1H-indazole, serves as the starting point for these modifications.

Chemists use the vinyl group as a chemical handle to append a variety of other groups, systematically exploring the SAR at this position. For example, a series of compounds can be synthesized via Heck coupling to explore how different electronic and steric properties of a C6-styryl substituent influence target engagement. nih.gov Other designs might replace the vinyl group with an amide or anilino linkage to probe for new hydrogen bond interactions or to enhance selectivity for a specific kinase, such as JNK3. researchgate.net Even subtle modifications, like the introduction of fluorine atoms, are explored at this position to enhance metabolic stability. researchgate.net This systematic modification, enabled by the reactivity of the C6 position, is fundamental to optimizing a chemical scaffold for a desired therapeutic purpose.

Table 2: Chemical Design Strategies for Kinase Inhibitors Based on the 6-Substituted Indazole Scaffold
Modification Strategy at C6Chemical RationaleExample Precursor Functionality
Introduction of extended aryl systemsTo probe hydrophobic pockets and solvent-exposed regions of the ATP-binding site. nih.govnih.govVinyl group for Heck coupling.
Formation of anilino linkagesTo introduce hydrogen bond donors/acceptors and gain selectivity. researchgate.netBromo or amino group.
Attachment of piperazine (B1678402) or other basic moietiesTo improve solubility and engage with specific residues. nih.govCarboxylic acid (for amide coupling) or halide.
Introduction of fluorineTo block metabolic oxidation and improve pharmacokinetic properties. researchgate.netAmino group or direct fluorination methods.

Development of New Synthetic Methodologies

The advancement of organic chemistry relies on the continuous development of new and more efficient chemical reactions. To prove the utility and scope of a new methodology, chemists often test it on model substrates that are medicinally relevant and contain various functional groups.

With its combination of a reactive vinyl group, an aromatic ring system with multiple C-H bonds, and a nucleophilic N-H bond, this compound represents an excellent model substrate for methodology development. New transition-metal-catalyzed reactions, such as novel C-H activation or cross-coupling techniques, could be demonstrated using this scaffold. nih.gov For instance, a new catalytic system for the selective functionalization of a specific C-H bond on the indazole ring could be tested on this compound to prove its chemoselectivity in the presence of the vinyl and N-H groups. Similarly, emerging technologies like microwave-assisted synthesis or photocatalysis could be applied to develop faster and more sustainable methods for functionalizing the indazole core, with this compound serving as a valuable test case. rasayanjournal.co.in

Future Research Directions and Unexplored Avenues in 6 Vinyl 1h Indazole Chemistry

Novel Synthetic Pathways Towards 6-Vinyl-1H-Indazole

While the direct synthesis of this compound is not extensively documented, several established methodologies for constructing substituted indazoles can be logically extended to its preparation. Future research could focus on optimizing and comparing these potential routes.

One of the most promising approaches involves the late-stage introduction of the vinyl group onto a pre-formed indazole ring. Transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose. rasayanjournal.co.in A hypothetical, yet highly feasible, pathway would involve the Suzuki or Stille coupling of a 6-halo-1H-indazole (e.g., 6-bromo- or 6-iodo-1H-indazole) with a vinylating agent. For instance, Suzuki coupling with potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester has been used to create C-3 vinylated indazoles and could be adapted for the C-6 position. researchgate.net

Another established route that warrants exploration is the Heck reaction, coupling a 6-halo-1H-indazole with ethylene (B1197577) gas or a protected vinyl equivalent. google.com The choice of catalyst, ligand, and base would be critical in achieving high yields and preventing side reactions. rasayanjournal.co.ingoogle.com

Alternative strategies could build the indazole ring from a precursor already containing the vinyl group. For example, the cyclization of a substituted 2-methylaniline derivative, such as 2-methyl-5-vinylaniline, through diazotization could yield this compound. thieme-connect.de This method, however, often requires electron-withdrawing groups to be effective. thieme-connect.de Another approach involves the [3+2] annulation of an appropriately substituted aryne with a hydrazone, a method that has proven effective for constructing various indazole skeletons. acs.org

A comparative analysis of these potential synthetic routes could be a valuable research endeavor, as summarized in the table below.

Synthetic Strategy Precursor A Precursor B Key Reaction Type Potential Advantages Potential Challenges
Suzuki-Miyaura Coupling6-Halo-1H-indazoleVinylboronic acid/esterPalladium-catalyzed C-C couplingHigh functional group tolerance, mild conditions. researchgate.netAvailability and stability of vinylboron reagents.
Heck Reaction6-Halo-1H-indazoleEthylene / Vinyl sourcePalladium-catalyzed C-C couplingAtom economy (with ethylene). google.comControl of regioselectivity, potential for side reactions.
Stille Coupling6-Halo-1H-indazoleVinylstannanePalladium-catalyzed C-C couplingUsed for similar vinylations. rasayanjournal.co.inToxicity and removal of tin byproducts.
Davis-Beirut Reaction2-Amino-4-vinylbenzonitrileHydrazine (B178648)CyclocondensationPotential for direct synthesis from simple precursors.Limited substrate scope, harsh conditions may be needed.
Cadogan Reaction2-Nitro-4-vinyltolueneTriethyl phosphiteReductive CyclizationOne-pot procedure. wordpress.comHigh temperatures often required, variable yields.

Advanced Catalytic Transformations of the Vinyl Group

The vinyl group of this compound is a versatile handle for a multitude of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Future research should explore advanced catalytic methods to exploit its reactivity.

Standard transformations such as catalytic hydrogenation would readily convert the vinyl group to an ethyl group, providing access to 6-ethyl-1H-indazole. More advanced catalytic systems could enable a range of other reactions. For example, hydroformylation could introduce an aldehyde functionality, while Wacker-type oxidation could yield a methyl ketone.

The vinyl group is an excellent substrate for various cycloaddition reactions. nih.gov Diels-Alder reactions with suitable dienes could construct new carbocyclic rings fused to the indazole system. 1,3-Dipolar cycloadditions, for instance with nitrile oxides or azides, could be employed to synthesize novel isoxazole- or triazole-substituted indazoles, respectively. nih.gov

Furthermore, the vinyl group is primed for modern catalytic transformations like Heck reactions, where it can be coupled with aryl halides to generate stilbene-like structures. Rhodium-catalyzed asymmetric ring-opening of vinyl cyclopropanes has been demonstrated, suggesting that this compound could potentially act as a nucleophile or be incorporated into similar complex transformations. nih.gov

Chemo- and Regioselective Functionalization of the Indazole Core

A significant challenge and opportunity in indazole chemistry is the selective functionalization of the heterocyclic core, which contains multiple reactive sites: the N1 and N2 nitrogen atoms and the C3, C4, C5, and C7 carbon atoms. mdpi.com The presence of the vinyl group at C6 will influence the electronic properties of the ring and thus the regioselectivity of further reactions.

N-Functionalization: Alkylation and arylation of the indazole nitrogen are common reactions. However, they often result in a mixture of N1 and N2 isomers, with the ratio depending on reaction conditions. researchgate.net Future work could focus on developing highly regioselective catalytic systems for the N1 or N2 functionalization of this compound, potentially using directing groups or specific catalysts to control the outcome.

C-Functionalization:

C3-Position: The C3 position is often susceptible to deprotonation followed by reaction with an electrophile. Directed metalation-lithiation followed by quenching with various electrophiles could be a powerful tool for introducing substituents specifically at this position.

Electrophilic Aromatic Substitution: The directing effects of the fused pyrazole (B372694) ring and the C6-vinyl group will determine the outcome of electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. It is anticipated that substitution may be directed to the C7 or C5 positions. Detailed experimental and computational studies are needed to map the reactivity of the benzene (B151609) portion of the molecule.

Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a direct route to functionalize the indazole core without pre-functionalized starting materials. nih.govresearchgate.net Research into Rh(III) or Pd(II) catalyzed C-H activation could unveil pathways to selectively functionalize the C7 position of this compound. nih.gov

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules before embarking on extensive experimental work. For this compound, Density Functional Theory (DFT) calculations could offer significant insights. nih.govresearchgate.net

Future theoretical studies could focus on:

Mapping Molecular Properties: Calculating the distribution of electron density and the molecular electrostatic potential (MEP) to predict sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help rationalize the molecule's behavior in pericyclic reactions and predict its donor/acceptor properties. researchgate.net

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways for various proposed transformations, such as electrophilic substitution or cycloaddition reactions. researchgate.net This can help in understanding regioselectivity and optimizing reaction conditions. For instance, calculations could determine whether N1 or N2 alkylation is thermodynamically or kinetically favored under specific conditions. acs.org

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and vibrational frequencies can aid in the structural characterization of new derivatives synthesized from this compound. acs.org

Application in Materials Science

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel polymers. The indazole moiety, with its aromatic nature and hydrogen-bonding capabilities (N-H), could impart unique thermal, optical, and electronic properties to the resulting polymer chains.

Future research in this area could explore:

Homopolymerization: Synthesis and characterization of poly(this compound). The polymerization could be initiated by radical, cationic, or anionic methods. The properties of the resulting polymer, such as glass transition temperature, thermal stability, and solubility, would need to be thoroughly investigated.

Copolymerization: Copolymerizing this compound with other vinyl monomers (e.g., styrene, acrylates) would allow for the fine-tuning of material properties. This could lead to the development of advanced materials with tailored characteristics.

Functional Polymers: The resulting polymers would possess pendant indazole units that could be further functionalized post-polymerization, creating materials for applications in sensing, catalysis, or as ligands for metal sequestration.

Organic Electronics: Given that some indazole derivatives are being explored for use in organic semiconductors, polymers derived from this compound might exhibit interesting conductive or semi-conductive properties. Their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is an exciting, albeit speculative, avenue for investigation.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places increasing emphasis on sustainability, safety, and efficiency. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. sci-hub.se

The synthesis of this compound and its derivatives is an ideal candidate for integration with flow chemistry for several reasons:

Improved Safety: Many reactions used to synthesize heterocycles involve hazardous reagents (e.g., diazotizing agents, organometallics) or exothermic processes. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of such reactions. acs.orgnih.gov

Scalability and Reproducibility: Flow processes are often easier to scale up than batch reactions, simply by running the reactor for a longer time. They also offer enhanced control over reaction parameters, leading to better reproducibility. nih.gov

Process Intensification: Flow chemistry can enable the use of superheated solvents under pressure, dramatically accelerating reaction rates. nih.gov It also allows for telescoping multiple reaction steps into a single continuous sequence without intermediate isolation and purification, saving time, solvents, and resources. wordpress.comacs.org

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-vinyl-1H-indazole, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound can leverage catalytic oxidation or cross-coupling strategies. For example, manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature has been used for similar indazole derivatives, achieving yields up to 85% . Optimization should focus on solvent polarity, catalyst loading, and reaction time. Parallel monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can identify intermediates and adjust conditions dynamically. Evidence from vinyl-substituted imidazoles suggests that electron-withdrawing substituents on the aryl group may require elevated temperatures (50–80°C) to stabilize reactive intermediates .

Basic: Which analytical techniques are most robust for characterizing this compound’s structure and purity?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves vinyl proton coupling patterns (e.g., J = 10–16 Hz for trans-vinyl groups) and confirms regiochemistry .
  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL for refinement) provides absolute stereochemical assignment, as demonstrated for structurally analogous 1-allyl-6-nitro-1H-indazole derivatives .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and detects byproducts.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Answer:
SAR studies should systematically vary substituents at the indazole N1, C3, and vinyl positions while assessing biological activity:

Synthetic diversification: Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) to probe steric and electronic effects .

In vitro assays: Prioritize targets relevant to indazole pharmacology (e.g., kinase inhibition, GPCR modulation) using assays like ELISA or fluorescence polarization .

Computational docking: Tools like AutoDock Vina can predict binding affinities to receptors (e.g., EGFR), guided by crystallographic data from homologous compounds .

ADMET profiling: Assess solubility (Log P), cytochrome P450 interactions, and toxicity via in silico tools like SwissADME .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Contradictions often arise from methodological variability:

  • Assay conditions: Compare buffer pH, incubation time, and cell lines (e.g., HEK293 vs. HeLa) .
  • Data normalization: Use internal controls (e.g., β-actin for Western blots) to minimize batch effects .
  • Meta-analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, weighting sample size and effect size .
  • Replication studies: Reproduce key experiments under standardized protocols to isolate variables (e.g., ligand concentration, solvent purity) .

Advanced: What strategies address discrepancies in structural elucidation of this compound derivatives using crystallography?

Answer:
Discrepancies in bond lengths or torsion angles can arise from dynamic disorder or twinning. Mitigation strategies include:

  • High-resolution data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality .
  • Refinement protocols: Employ SHELXL’s TWIN/BASF commands for twinned crystals and constrain anisotropic displacement parameters for heavy atoms .
  • Validation tools: Check plausibility via R-factor convergence (target R < 0.05) and the Cambridge Structural Database (CSD) for comparable structures .

Advanced: How can researchers balance open-data sharing with confidentiality in studies involving this compound?

Answer:
Follow GDPR and institutional review board (IRB) guidelines:

De-identification: Remove metadata linking compounds to specific patients or proprietary datasets .

Controlled access: Use repositories like Zenodo with embargo periods or tiered access (e.g., academic vs. commercial) .

Consent clauses: Include language in ethics approvals allowing anonymized data reuse for meta-analyses or machine-learning applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.